Cas no 896354-88-4 (N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide)

N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide structure
896354-88-4 structure
Product name:N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
CAS No:896354-88-4
MF:C21H22ClN3O3
Molecular Weight:399.870684146881
CID:6602351
PubChem ID:4292902

N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide 化学的及び物理的性質

名前と識別子

    • N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
    • N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
    • SR-01000142891
    • N-(4-chlorophenethyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
    • SR-01000142891-1
    • AKOS002087539
    • 896354-88-4
    • F3407-3760
    • EU-0060636
    • インチ: 1S/C21H22ClN3O3/c22-16-10-8-15(9-11-16)12-13-23-19(26)7-3-4-14-25-20(27)17-5-1-2-6-18(17)24-21(25)28/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,23,26)(H,24,28)
    • InChIKey: CGFZKFYTUZBTAN-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=C(Cl)C=C1)(=O)CCCCN1C(=O)C2=C(NC1=O)C=CC=C2

計算された属性

  • 精确分子量: 399.1349693g/mol
  • 同位素质量: 399.1349693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 563
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 78.5Ų

N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3407-3760-15mg
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
15mg
$89.0 2023-09-10
Life Chemicals
F3407-3760-10μmol
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-3760-5μmol
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-3760-20mg
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
20mg
$99.0 2023-09-10
Life Chemicals
F3407-3760-4mg
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
4mg
$66.0 2023-09-10
Life Chemicals
F3407-3760-25mg
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
25mg
$109.0 2023-09-10
Life Chemicals
F3407-3760-1mg
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
1mg
$54.0 2023-09-10
Life Chemicals
F3407-3760-20μmol
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-3760-10mg
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
10mg
$79.0 2023-09-10
Life Chemicals
F3407-3760-2mg
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
896354-88-4
2mg
$59.0 2023-09-10

N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide 関連文献

N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamideに関する追加情報

Professional Introduction to N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide (CAS No. 896354-88-4)

N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide, identified by its CAS number 896354-88-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its structural complexity and potential biological activities, which make it a promising candidate for further research and development in drug discovery.

The structural framework of this compound is characterized by a combination of aromatic and heterocyclic moieties. The presence of a 4-chlorophenyl group at the N-2 position suggests possible interactions with biological targets that are sensitive to halogenated aromatic systems. This feature is particularly relevant in the context of modern drug design, where such groups often enhance binding affinity and selectivity.

The core of the molecule is a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl moiety, which is a derivative of quinazoline. Quinazoline derivatives are well-known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The specific substitution pattern in this compound may modulate its biological profile, making it a valuable scaffold for structure-activity relationship (SAR) studies.

The amide functional group at the C-5 position introduces another layer of complexity to the molecule. Amides are common pharmacophores that can participate in hydrogen bonding interactions with biological targets. This feature could be exploited to enhance the compound's solubility and bioavailability, which are critical factors in drug development.

In recent years, there has been growing interest in the development of novel quinazoline derivatives as potential therapeutic agents. Several studies have highlighted the importance of optimizing the substitution patterns on the quinazoline core to achieve desired biological activities. The compound in question fits within this broader research trend, as it incorporates multiple pharmacologically relevant moieties that could contribute to its efficacy.

One particularly intriguing aspect of this molecule is its potential for further derivatization. The presence of both aromatic and heterocyclic components provides multiple sites for chemical modification. This flexibility allows researchers to explore various structural modifications aimed at enhancing specific biological activities or improving pharmacokinetic properties.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, may be employed to construct the complex framework efficiently. The synthesis strategy would also need to consider scalability issues to support future preclinical and clinical studies.

Evaluation of the biological activity of N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide would typically involve in vitro assays targeting relevant biological pathways. These assays could include enzyme inhibition studies, cell-based assays for cytotoxicity or proliferation effects, and interaction studies with specific protein targets. The results from these studies would provide valuable insights into the compound's potential therapeutic applications.

The computational modeling of this molecule has become an essential tool in modern drug discovery. Molecular docking simulations can predict how the compound interacts with biological targets at the atomic level. These simulations can help identify key binding interactions and provide guidance for structure optimization efforts. Additionally, quantum mechanical calculations may be employed to understand electronic properties that influence reactivity and binding affinity.

In conclusion, N-2-(4-chlorophenyl)ethyl-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide (CAS No. 896354-88-4) represents a promising lead compound for further exploration in pharmaceutical research. Its unique structural features and potential for derivatization make it an attractive candidate for developing novel therapeutic agents. Continued investigation into its biological activity and synthetic feasibility will be crucial in determining its future role in drug development efforts.

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